molecular formula C10H17ClN6S B7908341 Cimetidine hydrochloride CAS No. 71989-90-7

Cimetidine hydrochloride

Cat. No.: B7908341
CAS No.: 71989-90-7
M. Wt: 288.80 g/mol
InChI Key: QJHCNBWLPSXHBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cimetidine hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the imidazole ring and the introduction of the cyano and methyl groups. The synthesis typically starts with the reaction of 4-methylimidazole with formaldehyde and hydrogen cyanide to form 4-methylimidazole-5-carbonitrile. This intermediate is then reacted with methylamine and thiourea to form the final product, cimetidine .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cimetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cimetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Cimetidine hydrochloride exerts its effects by competitively inhibiting the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets include the H2 receptors, and the pathways involved are primarily related to the regulation of gastric acid secretion .

Comparison with Similar Compounds

Cimetidine hydrochloride is part of a class of drugs known as H2 receptor antagonists. Similar compounds include:

Uniqueness of this compound: this compound was the first H2 receptor antagonist to be developed and marketed, making it a pioneer in the treatment of acid-related disorders. Its ability to inhibit cytochrome P450 enzymes also gives it unique properties that are not shared by all H2 receptor antagonists .

Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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